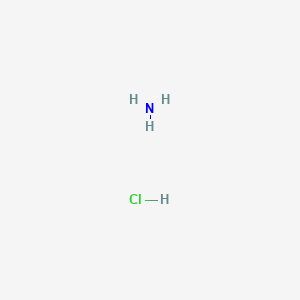

AMMONIUM CHLORIDE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

AMMONIUM CHLORIDE is a crystalline form of this compound, a white crystalline salt that is highly soluble in water. It is an ammonium salt of hydrogen chloride and consists of ammonium cations and chloride anions. This compound is known for its various applications in scientific research, industry, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

AMMONIUM CHLORIDE can be synthesized through the direct reaction between ammonia gas and hydrochloric acid in an aqueous solution. The reaction is as follows:

NH3+HCl→NH4Cl

The resulting this compound is then separated and dried for use .

Industrial Production Methods

One of the primary industrial methods for producing this compound is the Modified Solvay Process, also known as the Ammonia-Soda Ash Process. This process involves the reaction of ammonia with carbon dioxide and water to produce ammonium bicarbonate, which then reacts with sodium chloride to form this compound and sodium bicarbonate. The reaction is as follows:

NH3+CO2+H2O+NaCl→NH4Cl+NaHCO3

Análisis De Reacciones Químicas

Types of Reactions

AMMONIUM CHLORIDE undergoes various chemical reactions, including:

Oxidation and Reduction: this compound can be oxidized to form nitrogen gas and water.

It reacts with strong bases like sodium hydroxide to release ammonia gas:Substitution: NH4Cl+NaOH→NH3+NaCl+H2O

Upon heating, this compound decomposes into ammonia and hydrogen chloride:Decomposition: NH4Cl→NH3+HCl

Common Reagents and Conditions

Common reagents used in reactions with this compound include sodium hydroxide, hydrochloric acid, and various oxidizing agents. The reactions typically occur under standard laboratory conditions, with some requiring elevated temperatures.

Major Products Formed

The major products formed from reactions involving this compound include ammonia gas, sodium chloride, and water. In oxidation reactions, nitrogen gas and water are produced.

Aplicaciones Científicas De Investigación

AMMONIUM CHLORIDE has a wide range of applications in scientific research:

Chemistry: It is used as a buffer solution to control pH levels in various chemical reactions and experiments.

Industry: this compound is used in the production of fertilizers, as it provides a sufficient source of nitrogen for the soil.

Mecanismo De Acción

The mechanism of action of ammonium chloride involves increasing the acidity by increasing the concentration of hydrogen ions. In the body, this compound is converted into urea by the liver, releasing hydrogen and chloride ions into the extracellular fluid. This process helps maintain acid-base balance, especially in cases of metabolic acidosis . As an expectorant, this compound’s irritative action on the bronchial mucosa leads to the production of respiratory tract fluid, facilitating effective coughing .

Comparación Con Compuestos Similares

AMMONIUM CHLORIDE can be compared with other ammonium salts such as ammonium fluoride, ammonium bromide, and ammonium iodide. While all these compounds share the ammonium cation, their anions differ, leading to variations in their chemical properties and applications. For example:

Ammonium fluoride: Used in glass etching and as a preservative.

Ammonium bromide: Used in photography and as a flame retardant.

Ammonium iodide: Used in medicine as an expectorant and in photography.

This compound is unique due to its high solubility in water and its extensive use in various industrial and scientific applications.

Propiedades

Fórmula molecular |

ClH4N |

|---|---|

Peso molecular |

53.49 g/mol |

Nombre IUPAC |

azane;hydrochloride |

InChI |

InChI=1S/ClH.H3N/h1H;1H3 |

Clave InChI |

NLXLAEXVIDQMFP-UHFFFAOYSA-N |

SMILES |

N.Cl |

SMILES canónico |

N.Cl |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

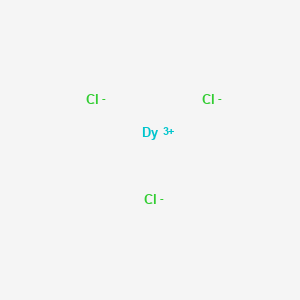

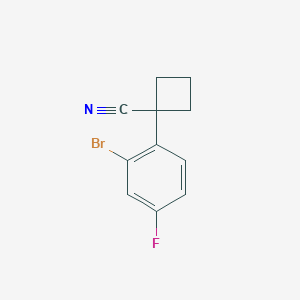

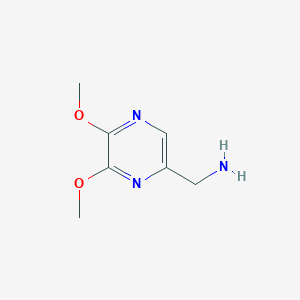

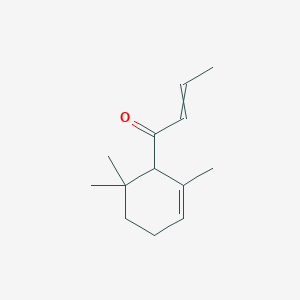

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B8812214.png)